[5-[4-[(Dimethylamino)methyl]-3-fluorophenyl]-3-methylimidazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-[4-[(Dimethylamino)methyl]-3-fluorophenyl]-3-methylimidazol-4-yl]methanol is a complex organic compound that features a unique combination of functional groups, including a dimethylamino group, a fluorophenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[4-[(Dimethylamino)methyl]-3-fluorophenyl]-3-methylimidazol-4-yl]methanol typically involves multi-step organic reactions. One common approach is the condensation of 4-(dimethylaminomethyl)-3-fluorobenzaldehyde with 3-methylimidazole in the presence of a suitable base, followed by reduction to yield the desired methanol derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common in industrial settings to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
[5-[4-[(Dimethylamino)methyl]-3-fluorophenyl]-3-methylimidazol-4-yl]methanol can undergo various chemical reactions, including:
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group yields aldehydes or carboxylic acids, while substitution reactions on the fluorophenyl group produce various substituted derivatives .
Scientific Research Applications
[5-[4-[(Dimethylamino)methyl]-3-fluorophenyl]-3-methylimidazol-4-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [5-[4-[(Dimethylamino)methyl]-3-fluorophenyl]-3-methylimidazol-4-yl]methanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
[4-[(Dimethylamino)methyl]phenyl]methanol: Lacks the fluorine and imidazole groups, resulting in different chemical properties and reactivity.
[5-(Dimethylamino)-2-methylimidazole]: Similar imidazole structure but lacks the fluorophenyl group.
Uniqueness
The presence of both the fluorophenyl and imidazole groups in [5-[4-[(Dimethylamino)methyl]-3-fluorophenyl]-3-methylimidazol-4-yl]methanol makes it unique, providing a combination of electronic and steric effects that influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
[5-[4-[(dimethylamino)methyl]-3-fluorophenyl]-3-methylimidazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O/c1-17(2)7-11-5-4-10(6-12(11)15)14-13(8-19)18(3)9-16-14/h4-6,9,19H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFCUSZCAIZMFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1CO)C2=CC(=C(C=C2)CN(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.